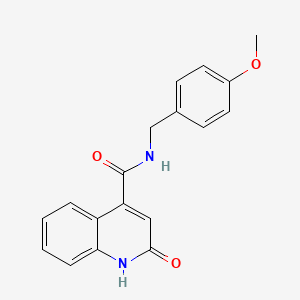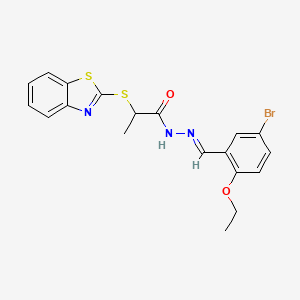![molecular formula C17H19N3OS B5778251 1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Phenylthio)acetyl]-4-(2-pyridinyl)piperazine, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAPP is a piperazine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
作用机制
The mechanism of action of PAPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and apoptosis. PAPP has been shown to inhibit the activity of several enzymes, including caspases, which are involved in the induction of apoptosis. PAPP has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
PAPP has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and anti-inflammatory effects. PAPP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using PAPP in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for the development of cancer therapies with fewer side effects. However, one limitation of using PAPP in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of PAPP, including the development of novel cancer therapies, the investigation of its neuroprotective effects, and the exploration of its anti-inflammatory properties. In addition, further research is needed to fully understand the mechanism of action of PAPP and to identify potential drug targets for the development of new therapies.
合成方法
PAPP can be synthesized using a multi-step reaction process that involves the reaction of 2-chloropyridine with phenylthioacetic acid, followed by the addition of piperazine. The resulting product is then purified using column chromatography to obtain pure PAPP. This synthesis method has been used in several studies to produce PAPP for research purposes.
科学研究应用
PAPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PAPP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. PAPP has also been studied for its anti-inflammatory properties, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, PAPP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(14-22-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBINTUCLIFRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Phenylthio)acetyl]-4-(2-pyridinyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)



![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)

